molecular formula C19H32O4 B15202524 Undecane-1,11-diyl bis(2-methylacrylate)

Undecane-1,11-diyl bis(2-methylacrylate)

Cat. No.: B15202524
M. Wt: 324.5 g/mol
InChI Key: NYLVBERZLWFORK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecane-1,11-diyl bis(2-methylacrylate) typically involves the esterification of undecane-1,11-diol with 2-methylacrylic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions .

Industrial Production Methods

Industrial production methods for undecane-1,11-diyl bis(2-methylacrylate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

Undecane-1,11-diyl bis(2-methylacrylate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Undecane-1,11-diyl bis(2-methylacrylate) has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Medicine: Research into drug delivery systems and pharmaceutical formulations often involves this compound.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of undecane-1,11-diyl bis(2-methylacrylate) involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release 2-methylacrylic acid, which can then participate in further biochemical reactions. The undecane backbone provides structural stability and hydrophobic properties, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

  • Decane-1,10-diyl bis(2-methylacrylate)
  • Dodecane-1,12-diyl bis(2-methylacrylate)
  • Hexane-1,6-diyl bis(2-methylacrylate)

Uniqueness

Undecane-1,11-diyl bis(2-methylacrylate) is unique due to its specific chain length and the presence of two methylacrylate groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry .

Properties

Molecular Formula

C19H32O4

Molecular Weight

324.5 g/mol

IUPAC Name

11-(2-methylprop-2-enoyloxy)undecyl 2-methylprop-2-enoate

InChI

InChI=1S/C19H32O4/c1-16(2)18(20)22-14-12-10-8-6-5-7-9-11-13-15-23-19(21)17(3)4/h1,3,5-15H2,2,4H3

InChI Key

NYLVBERZLWFORK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCCOC(=O)C(=C)C

Origin of Product

United States

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